2',4'-Dimethylacetophenone

Catalog No.
S748758
CAS No.
89-74-7
M.F
C10H12O
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',4'-Dimethylacetophenone

CAS Number

89-74-7

Product Name

2',4'-Dimethylacetophenone

IUPAC Name

1-(2,4-dimethylphenyl)ethanone

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3

InChI Key

HSDSKVWQTONQBJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C)C

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)C

2',4'-Dimethylacetophenone, also known as p-methylacetanilide, is an aromatic ketone with the chemical formula C₁₀H₁₂O. It is a colorless to slightly yellow oily liquid with a sweet, floral, woody, and minty odor [Source: PubChem, National Institutes of Health (.gov) ]. While its specific applications in scientific research are somewhat limited, it does find use in a couple of niche areas:

Food Science and Agriculture:

  • Aroma detection: 2',4'-Dimethylacetophenone can be used in gas chromatography to detect the aroma compound aldosterone in tobacco products [Source: Biorbyt ].
  • Food protection: There is some limited research exploring the use of 2',4'-dimethylacetophenone as a potential food protectant, but more research is needed to confirm its efficacy and safety for this application [Source: Biorbyt ].

Organic Chemistry Research:

  • As a relatively simple aromatic ketone, 2',4'-dimethylacetophenone can be used as a starting material or intermediate in various organic synthesis reactions. For example, it can be used in the synthesis of more complex aromatic compounds or to study the reactivity of ketones [Source: Sigma-Aldrich ].

2',4'-Dimethylacetophenone, also known as 4-acetyl-m-xylene or 1-(2,4-dimethylphenyl)ethanone, is an organic compound with the molecular formula C10H12OC_{10}H_{12}O and a molecular weight of approximately 148.20 g/mol. This compound features a ketone functional group attached to a dimethyl-substituted aromatic ring, making it part of the acetophenone family. Its structure consists of a phenyl group with two methyl groups located at the 2' and 4' positions relative to the carbonyl group, leading to a unique spatial arrangement that contributes to its chemical properties and reactivity .

Typical for ketones, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds.
  • Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under strong oxidizing conditions.
  • Reduction: The ketone can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Aldol Condensation: In the presence of bases, it can participate in aldol condensation reactions when treated with aldehydes or other ketones .

Several methods are available for synthesizing 2',4'-dimethylacetophenone:

  • Friedel-Crafts Acylation: This method involves the acylation of m-xylene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reaction:
    m xylene+acetyl chlorideAlCl32 4 dimethylacetophenone\text{m xylene}+\text{acetyl chloride}\xrightarrow{\text{AlCl}_3}\text{2 4 dimethylacetophenone}
  • Direct Methylation: The compound can also be synthesized through methylation of acetophenone using methyl iodide in the presence of a base.
  • Rearrangement Reactions: Certain rearrangement reactions involving precursors can yield 2',4'-dimethylacetophenone under specific conditions .

2',4'-Dimethylacetophenone finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to its functional groups that allow further transformations.
  • Fragrance Industry: The compound's aromatic properties make it suitable for use in perfumes and flavoring agents.
  • Chemical Research: It is utilized in laboratories for research purposes, particularly in studies involving ketones and their derivatives .

While specific interaction studies on 2',4'-dimethylacetophenone are sparse, its structure suggests potential interactions with various biological molecules. The compound's ability to act as an acetylating agent implies that it may interact with nucleophiles such as amines and alcohols, forming acetylated products. Further research into its interactions at a molecular level could provide insights into its biological significance and potential therapeutic uses .

Several compounds share structural similarities with 2',4'-dimethylacetophenone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
AcetophenoneC8H8OC_8H_8OSimple acetophenone without methyl substitutions
4-MethylacetophenoneC9H10OC_9H_{10}OContains one methyl group at the para position
3',4'-DimethylacetophenoneC10H12OC_{10}H_{12}OMethyl groups at different positions on the ring
1-(2,6-Dimethylphenyl)ethanoneC10H12OC_{10}H_{12}ODifferent substitution pattern with similar reactivity

The uniqueness of 2',4'-dimethylacetophenone lies in its specific arrangement of methyl groups on the aromatic ring, which influences its reactivity and potential applications compared to these similar compounds .

Physical Description

colourless to slightly yellow oily liquid with a sweet, floral, woody, minty odour

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

148.088815002 g/mol

Monoisotopic Mass

148.088815002 g/mol

Boiling Point

117.00 to 118.00 °C. @ 18.00 mm Hg

Heavy Atom Count

11

Density

0.993-0.999

UNII

8K29ME27YA

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

89-74-7

Wikipedia

2',4'-dimethylacetophenone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(2,4-dimethylphenyl)-: INACTIVE

Dates

Modify: 2023-08-15

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